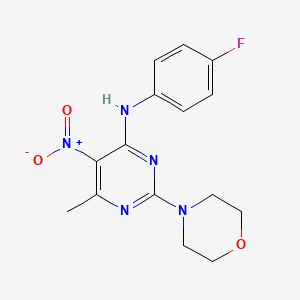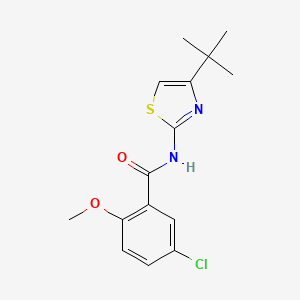
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Descripción general
Descripción
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers, autoimmune diseases, and other inflammatory disorders. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine exerts its anti-cancer effects by selectively inhibiting the activity of BTK, FLT3, and JAK3 kinases, which are involved in the signaling pathways that regulate cell proliferation, survival, and differentiation. The inhibition of these kinases leads to the disruption of the signaling pathways and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also demonstrated good tissue penetration, which is essential for its efficacy in the treatment of solid tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is its selectivity for BTK, FLT3, and JAK3 kinases, which minimizes off-target effects and reduces the risk of toxicity. However, the compound has also been found to have some limitations, such as the potential for drug resistance and the need for combination therapy with other drugs to achieve optimal efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One potential direction is the identification of biomarkers that can predict the response of cancer cells to the compound. Another direction is the investigation of combination therapy with other drugs to enhance the efficacy of this compound. Additionally, further studies are needed to determine the optimal dosing regimen and to evaluate the safety and tolerability of the compound in humans.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. The compound selectively targets BTK, FLT3, and JAK3 kinases, which are critical for the survival and proliferation of cancer cells. While there are some limitations associated with the compound, its potential for the treatment of various types of cancers and inflammatory disorders warrants further investigation.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has shown potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3, which are known to play a critical role in the proliferation and survival of cancer cells.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3/c1-10-13(21(22)23)14(18-12-4-2-11(16)3-5-12)19-15(17-10)20-6-8-24-9-7-20/h2-5H,6-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFTPVIMUNDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3971485.png)
![2,6-dimethyl-4-[1-(3-phenoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971498.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)


![4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)
![4-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971523.png)

![3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3971536.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971551.png)
![2-chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3971553.png)
![5-(6-methyl-1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3971554.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971585.png)